ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings. The presence of the 4-chlorophenyl group and the ethyl ester functionality further enhances its chemical properties and potential reactivity.
Preparation Methods
The synthesis of ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable reagents such as formamide or formic acid to form the pyrimidine ring.
Introduction of the 4-chlorophenyl group: This step involves the use of chlorinated aromatic compounds in a substitution reaction.
Esterification: The final step is the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles can replace the chlorine atom.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl derivatives: Compounds with the 4-chlorophenyl group can exhibit similar reactivity in substitution reactions.
Ethyl ester derivatives: These compounds can undergo similar esterification and hydrolysis reactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent, anti-inflammatory drug, and anticancer therapeutic, among other applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 5-aminopyrazoles. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrimidine scaffold through cyclization reactions with various electrophiles such as β-dicarbonyl compounds and aryl halides. Recent studies have optimized these pathways to enhance yield and selectivity, allowing for the introduction of various substituents that can modulate biological activity .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that compounds within this class exhibit significant inhibition against a variety of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds have been evaluated, showing promising results comparable to standard antibiotics .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. Studies have reported that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory mechanism is believed to involve the modulation of inflammatory pathways at the cellular level.
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines are also recognized for their anticancer properties. This compound has been evaluated in various cancer cell lines. The compound exhibits cytotoxic effects by inhibiting key signaling pathways involved in tumor growth and proliferation. Notably, it has shown efficacy against cancer types associated with mutations in oncogenes like BRAF and EGFR .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key factors influencing its activity include:
- Substituent Positioning : The position of substituents on the phenyl ring and the pyrazolo[1,5-a]pyrimidine core affects binding affinity and selectivity towards biological targets.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological activity by altering electronic properties.
- Molecular Docking Studies : Computational analyses have provided insights into how structural variations impact binding interactions with target proteins .
Case Studies
Recent studies have highlighted specific examples where modifications to the pyrazolo[1,5-a]pyrimidine scaffold have led to enhanced biological activities:
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested against common pathogens. Results indicated that specific substitutions on the pyrimidine ring significantly improved antimicrobial potency .
- Anti-inflammatory Assessment : Compounds were tested in vivo using carrageenan-induced paw edema models in rats. Results showed that selected derivatives exhibited substantial reductions in inflammation compared to controls .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-4-23-17(22)14-9-19-16-15(10(2)20-21(16)11(14)3)12-5-7-13(18)8-6-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPJXISYSUXVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)Cl)N=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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